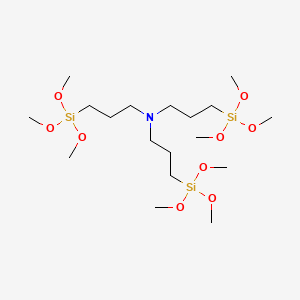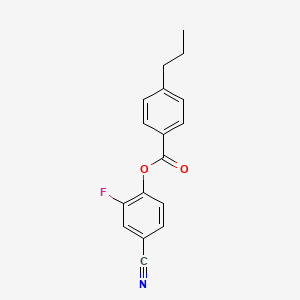
2-(Diethoxymethyl)-2-ethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethoxymethyl)-2-ethyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a diethoxymethyl group and an ethyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxymethyl)-2-ethyloxirane can be achieved through several methods. One common approach involves the reaction of ethyl vinyl ether with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethoxymethyl)-2-ethyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, aldehydes, carboxylic acids, and various substituted oxiranes .
Wissenschaftliche Forschungsanwendungen
2-(Diethoxymethyl)-2-ethyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving oxiranes.
Industry: It is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Diethoxymethyl)-2-ethyloxirane involves the interaction of the oxirane ring with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as amino acids and nucleic acids. This interaction can lead to the formation of covalent bonds, which can alter the structure and function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethoxymethyl)furan: This compound has a similar diethoxymethyl group but differs in the ring structure, having a furan ring instead of an oxirane ring.
Diethyl 2-(diethoxymethyl)succinate: This compound contains a diethoxymethyl group attached to a succinate backbone.
Uniqueness
2-(Diethoxymethyl)-2-ethyloxirane is unique due to its oxirane ring, which imparts distinct reactivity compared to other similar compounds. The presence of both diethoxymethyl and ethyl groups further enhances its versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
84062-66-8 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-(diethoxymethyl)-2-ethyloxirane |
InChI |
InChI=1S/C9H18O3/c1-4-9(7-12-9)8(10-5-2)11-6-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
DACVYFIQLGGGBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CO1)C(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


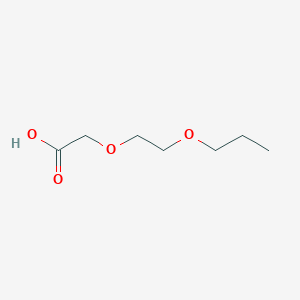
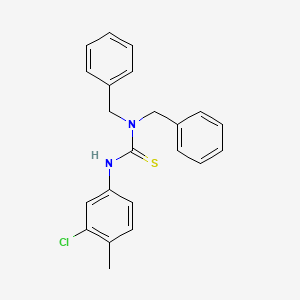
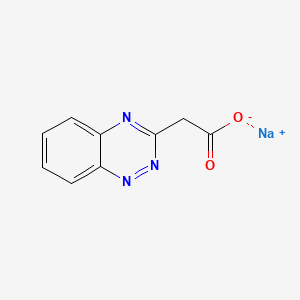
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
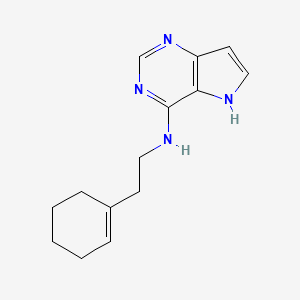
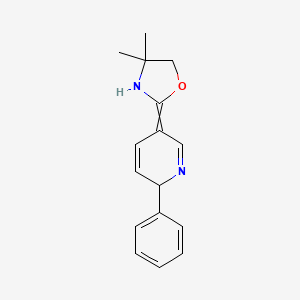
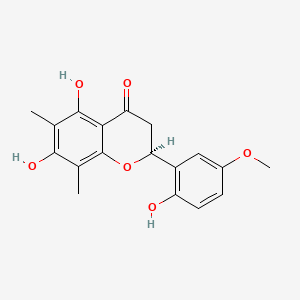
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
